4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Description
IUPAC Naming Conventions
According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as 4-[(6-bromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride. This designation follows the established protocol for naming compounds containing both heterocyclic ring systems and aromatic substituents. The nomenclature begins with the identification of the principal functional group, which in this case is the piperidine ring system.
The IUPAC naming convention recognizes piperidine as the parent heterocycle, a six-membered saturated ring containing one nitrogen atom. The position 4 on the piperidine ring indicates the location of the substituted methylene group that serves as the bridge to the naphthalene system. The oxymethyl designation specifically identifies the presence of a methylene group (-CH₂-) connected to an oxygen atom, forming an ether linkage.
The naphthalene portion of the molecule is designated as "6-bromonaphthalen-2-yl," which precisely identifies the bicyclic aromatic system with a bromine substituent at position 6 and the point of attachment at position 2. The "yl" suffix indicates that this aromatic system functions as a substituent rather than the principal component of the molecule. The semicolon followed by "hydrochloride" indicates the presence of the chloride counterion associated with the protonated nitrogen of the piperidine ring.
Alternative Systematic Designations
The compound is known by several alternative systematic designations that reflect different approaches to chemical nomenclature and various database systems. These alternative names provide equivalent chemical information but may emphasize different structural aspects or follow different naming conventions established by various chemical organizations and databases.
One commonly encountered alternative designation is "4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidinehydrochloride," which presents the same structural information using slightly different punctuation and spacing conventions. This variation is frequently found in commercial chemical catalogs and supplier databases, where standardized formatting may differ from strict IUPAC conventions.
Another systematic designation encountered in the literature is "4-(((6-Bromonaphthalen-2-yl)oxy)methyl)piperidine hydrochloride," which uses parenthetical groupings to clarify the connectivity between different portions of the molecule. This naming approach emphasizes the sequential connectivity from the piperidine ring through the methylene bridge to the oxygen atom and finally to the brominated naphthalene system.
The compound is also referenced as "4-{[(6-bromonaphthalen-2-yl)oxy]methyl}piperidine hydrochloride" in various chemical databases, representing a hybridized naming approach that combines elements of different systematic conventions. These alternative designations, while structurally equivalent, may be encountered in different contexts depending on the specific database, publication, or commercial source being consulted.
Table 1: Alternative Systematic Designations for this compound
CAS Registry Number Analysis
The Chemical Abstracts Service registry number 1185298-21-8 serves as the unique numerical identifier for this compound within the global chemical information system. This registry number provides an unambiguous method for identifying this specific compound across different databases, publications, and commercial sources, regardless of variations in systematic nomenclature or common naming conventions.
The CAS registry number 1185298-21-8 was assigned following the sequential numbering system employed by the Chemical Abstracts Service, which has been the primary indexing system for chemical compounds since 1965. The number indicates that this compound was registered relatively recently in the historical context of chemical discovery, consistent with its first appearance in databases in 2010. The registry system ensures that even when multiple names or nomenclature systems are used for the same compound, researchers and suppliers can definitively identify the specific chemical entity through this unique numerical identifier.
Analysis of the CAS registry number reveals important information about the compound's recognition within the chemical community. The number appears consistently across multiple chemical databases, including PubChem, ChemicalBook, and various commercial supplier catalogs. This widespread recognition indicates that the compound has achieved sufficient scientific and commercial importance to warrant inclusion in major chemical information systems.
The MDL number MFCD12026500 represents an additional unique identifier assigned by the Chemical Database Service, providing an alternative reference system used particularly in pharmaceutical and medicinal chemistry contexts. This secondary identification system further confirms the compound's established status within chemical information networks and its recognition as a distinct chemical entity worthy of systematic cataloging and reference.
Table 2: Registry Numbers and Database Identifiers
The consistency of these registry numbers across multiple independent databases provides confidence in the compound's well-established chemical identity and confirms the accuracy of its structural characterization. The presence of these identifiers in commercial catalogs from suppliers such as Matrix Scientific and other chemical vendors indicates the compound's availability for research purposes and its recognition within the broader chemical supply chain.
Properties
IUPAC Name |
4-[(6-bromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.ClH/c17-15-3-1-14-10-16(4-2-13(14)9-15)19-11-12-5-7-18-8-6-12;/h1-4,9-10,12,18H,5-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSBOWCXURAMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride typically involves:
- Formation of the phenolate intermediate from 6-bromo-2-naphthol.
- Reaction of the phenolate with a suitably functionalized piperidine derivative bearing a leaving group at the 3-position (often a sulfonyloxy or halide group).
- Purification and conversion to the hydrochloride salt form.
This approach is consistent with nucleophilic substitution chemistry where the phenolate anion acts as a nucleophile attacking an electrophilic carbon on the piperidine derivative.
Detailed Preparation Procedure (Based on US Patent US5227379A)
A representative preparation method is described in the patent US5227379A, which includes the following steps:
Step 1: Formation of Phenolate Solution
- Dissolve 6-bromo-2-naphthol (2.45 g) in methyl isobutyl carbinol (MIBC, 40 mL).
- Add sodium hydroxide (0.52 g) to generate the phenolate ion.
- Stir the mixture for 30 minutes to ensure complete formation of the phenolate.
Step 2: Reaction with Piperidine Derivative
- Prepare a solution of (+-)-trans-1-methyl-4-phenyl-3-phenylsulfonyloxymethylpiperidine (3.5 g) in MIBC (50 mL).
- Add this solution to the phenolate under heating at 110°C.
- Maintain the reaction for 6 hours to allow nucleophilic substitution to occur, forming the ether linkage between the piperidine and the 6-bromo-2-naphthyl group.
Step 3: Work-Up and Purification
- Evaporate the reaction mixture to dryness.
- Extract the residue with a mixture of aqueous base and ether.
- Dry the ether layer over magnesium sulfate or sodium sulfate.
- Filter and evaporate to obtain the crude product.
- Purify the product by column chromatography on silica gel using a mixture of petroleum ether and methanol (1:1) as eluent.
- Dissolve the purified product in ether and precipitate with excess concentrated hydrochloric acid to form the hydrochloride salt.
- Reprecipitate from acetone/ether to obtain the pure this compound as a solid with a melting point of approximately 225°C.
Identification and Characterization
- The product is confirmed by 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry.
- Typical mass spectral peaks include m/e values corresponding to the molecular ion and characteristic fragments.
Reaction Conditions and Optimization
| Parameter | Details |
|---|---|
| Solvent | Methyl isobutyl carbinol (MIBC) |
| Base | Sodium hydroxide (NaOH) |
| Temperature | 110°C for substitution reaction |
| Reaction Time | 6 hours |
| Purification | Silica gel chromatography (petroleum ether/methanol 1:1) |
| Salt Formation | Precipitation with concentrated HCl |
| Final Product Melting Point | ~225°C |
This method ensures high purity and yield of the hydrochloride salt form, which is more stable and suitable for further applications.
Alternative Synthetic Insights and Related Chemistry
- The preparation of similar piperidine derivatives with substituted naphthyl or phenyl groups follows analogous routes involving phenolate intermediates and sulfonyloxy or halide leaving groups on the piperidine ring.
- The use of vacuum distillation and oxalate salt formation is also reported for related compounds to improve purity and crystallinity.
- The reaction sequence is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Supporting Research Findings
- The nucleophilic substitution reaction between the phenolate of 6-bromo-2-naphthol and the piperidine derivative is efficient under elevated temperatures (around 110°C) and polar aprotic solvent conditions (MIBC).
- The formation of the hydrochloride salt enhances the compound's stability and facilitates isolation as a crystalline solid.
- The reaction mechanism involves the displacement of the phenylsulfonyl or other leaving group by the phenolate oxygen, forming the ether linkage.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Phenolate formation | 6-Bromo-2-naphthol + NaOH in MIBC | Phenolate intermediate |
| 2 | Nucleophilic substitution | Phenolate + (+-)-trans-1-methyl-4-phenyl-3-phenylsulfonyloxymethylpiperidine, 110°C, 6 h | Ether-linked piperidine derivative |
| 3 | Work-up and purification | Extraction, drying, silica gel chromatography | Pure compound |
| 4 | Salt formation | Ether solution + concentrated HCl | Hydrochloride salt precipitation |
Chemical Reactions Analysis
Types of Reactions: 4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated products or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
1.1 Antimycobacterial Activity
Recent studies have highlighted the potential of piperidine derivatives, including 4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride, as inhibitors of Mycobacterium tuberculosis (Mtb). The compound has been shown to exhibit significant inhibitory activity against MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a critical enzyme in the menaquinone biosynthesis pathway of Mtb. In structure-activity relationship (SAR) studies, this compound demonstrated an IC50 value ranging from 12 to 22 μM, indicating its potency as a potential anti-tubercular agent .
1.2 Cancer Therapy
The compound's structure suggests potential anticancer properties. Piperidine derivatives have been explored for their ability to induce apoptosis in cancer cells. For instance, compounds similar to this compound have been noted for their cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The incorporation of the piperidine moiety enhances interaction with biological targets, making it a candidate for further investigation in cancer therapeutics.
Synthesis and Chemical Properties
2.1 Synthetic Pathways
The synthesis of this compound typically involves the reaction of 6-bromo-2-naphthol with piperidine derivatives under specific conditions to yield the desired product. Various synthetic strategies have been documented, emphasizing the importance of optimizing reaction conditions to improve yield and purity .
Table 1: Synthetic Strategies for Piperidine Derivatives
| Method | Yield (%) | Conditions |
|---|---|---|
| One-pot reaction | 68-90 | Refluxing in alcohol medium |
| Nucleophilic substitution | 75 | In situ transformation |
| Cyclization reactions | 80 | Acid-catalyzed conditions |
Case Studies and Research Findings
3.1 Case Study: Antitubercular Activity
A recent study evaluated various piperidine derivatives for their efficacy against Mtb. The compound exhibited synergistic effects when combined with other antimicrobial agents, achieving nearly complete sterilization of Mtb within two weeks in vivo . This finding underscores its potential as a lead compound in developing novel anti-tubercular therapies.
3.2 Case Study: Anticancer Efficacy
In another investigation, derivatives of piperidine were tested for their cytotoxicity against breast and lung cancer cell lines. The results indicated that modifications to the piperidine structure could enhance anticancer activity and selectivity towards tumor cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of 4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Pharmacopeial Standards
Paroxetine-Related Compounds
Paroxetine hydrochloride and its related compounds (e.g., USP Paroxetine Related Compound G RS) share a piperidine backbone but differ in aromatic substituents:
- Paroxetine Hydrochloride : Contains a 3,4-methylenedioxybenzyl (benzodioxol) group and a 4-fluorophenyl substituent on the piperidine ring .
- Related Compound G : Features a 4’-fluorophenyl-4’-phenyl group, introducing a biphenyl system absent in the target compound .
- Comparison : The target compound’s 6-bromo-2-naphthyl group is bulkier and more lipophilic than the benzodioxol or fluorophenyl groups in paroxetine derivatives. This may reduce aqueous solubility but enhance membrane permeability.
Table 1: Substituent Comparison
| Compound | Aromatic Group(s) | Molecular Weight (g/mol) |
|---|---|---|
| 4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine HCl | 6-Bromo-2-naphthyl | ~370 (estimated) |
| Paroxetine HCl | Benzodioxol + 4-fluorophenyl | 365.83 (anhydrous) |
| Paroxetine Related Compound G | Biphenyl (4’-fluorophenyl-4’-phenyl) | 405.46 |
Piperidine Derivatives with Heterocyclic Attachments
Compounds 22 and 23 from are oxazolo[4,5-b]pyridine derivatives with piperidinylmethyl or piperidinylethyl chains. Key differences include:
- Elemental Analysis :
- Compound 22: C 48.67%, H 4.76%, N 14.19% (calculated) vs. Found: C 48.32%, H 4.70%, N 14.35% .
- Compound 23: C 50.34%, H 5.20%, N 13.55% (calculated) vs. Found: C 50.31%, H 5.04%, N 13.72% .
- The target compound’s higher molecular weight (due to naphthyl and Br) would result in lower carbon and nitrogen percentages compared to these analogs.
Fluorinated Piperidine Derivatives
The compound 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride () provides insights into fluorine’s impact:
- Substituent Effects : The 2,4-difluorobenzyl group introduces electronegative fluorine atoms, enhancing metabolic stability compared to bromine’s steric and inductive effects.
- Physicochemical Properties: Hydrogen Bond Donors: 2 (vs. 2 in the target compound). Topological Polar Surface Area (TPSA): 21.3 Ų (similar to the target compound, suggesting comparable permeability) .
Table 2: Physicochemical Comparison
| Compound | Hydrogen Bond Acceptors | TPSA (Ų) | Rotatable Bonds |
|---|---|---|---|
| 4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine HCl | 4 (estimated) | ~21 | 4 |
| 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine HCl | 4 | 21.3 | 4 |
| Paroxetine HCl | 5 | 49.8 | 6 |
Implications of Bromine vs. Halogen/Other Substituents
Research Findings and Data Gaps
- Spectroscopic Data : The target compound’s NMR and MS data are absent in the evidence, unlike compounds 22 and 23, which show distinct δ 34.0–171.3 ppm in ^13C NMR and MH+ peaks at m/z 296–312 .
- Biological Activity: No direct data are provided for the target compound, whereas paroxetine derivatives are well-characterized SSRIs .
Biological Activity
4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a piperidine ring linked to a brominated naphthalene moiety through an ether bond. Its molecular formula is C16H18BrClN2O, with a molecular weight of approximately 365.68 g/mol. The presence of the bromine atom significantly influences its biological activity by enhancing lipophilicity and modulating receptor interactions.
Research indicates that this compound may act primarily as an inhibitor of monoamine transporters, particularly affecting dopamine and serotonin reuptake. This mechanism suggests potential applications in treating mood disorders and neuropsychiatric conditions, as it could enhance neurotransmitter availability in synaptic clefts.
Interaction with Biological Targets
The compound's interaction with neurotransmitter receptors has been explored in several studies. It has shown promising binding affinity towards dopamine D2 and serotonin 5-HT receptors, which are critical in regulating mood and cognitive functions.
Biological Activity Overview
The biological activities of this compound can be categorized into several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis.
- Neuropharmacological Effects : As an inhibitor of monoamine transporters, it may have applications in the treatment of depression and anxiety disorders.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of this compound against FaDu hypopharyngeal carcinoma cells. The results indicated a significant increase in apoptosis markers compared to control treatments .
- Neurotransmitter Modulation : In vitro studies demonstrated that the compound effectively inhibited serotonin reuptake, suggesting its potential use as an antidepressant. Binding affinity assays revealed competitive inhibition at serotonin transporter sites.
- Antimicrobial Activity : In a disc diffusion assay, the compound showed substantial inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for preparing 4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride?
Methodological Answer: The synthesis typically involves functionalizing the piperidine ring with a bromonaphthyloxymethyl group. Key steps include:
- Nucleophilic substitution : Reacting 6-bromo-2-naphthol with a chloromethyl-piperidine precursor under basic conditions (e.g., NaOH in dichloromethane) .
- Salt formation : Neutralizing the free base with HCl to yield the hydrochloride salt, enhancing solubility and stability .
- Purification : Use column chromatography or recrystallization to achieve ≥95% purity. Monitor reaction progress via TLC or HPLC .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials (strong oxidizers) .
- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural confirmation : Use -NMR (peaks at δ 1.5–2.5 ppm for piperidine protons) and HRMS (expected [M+H] ~380–400 Da) .
- Purity assessment : HPLC with C18 columns (retention time ~12–15 min) or melting point analysis (decomposition >200°C) .
- Salt verification : FT-IR to confirm HCl presence (broad O-H stretch ~2500–3000 cm) .
Q. What solubility and stability considerations are relevant for in vitro assays?
Methodological Answer:
- Solubility : The hydrochloride salt improves aqueous solubility (test in PBS or DMSO). For lipophilic media (e.g., cell membranes), use co-solvents like ethanol (<5% v/v) .
- Stability : Conduct stability studies under assay conditions (e.g., pH 7.4, 37°C). Monitor degradation via UV-Vis (λmax ~280 nm for naphthyl group) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Methodological Answer:
- Catalyst screening : Test bases (e.g., KCO vs. EtN) to enhance nucleophilic substitution efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for improved reaction kinetics .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours conventional) .
Q. What computational strategies predict biological target interactions for this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with CNS targets (e.g., dopamine receptors) based on piperidine’s conformational flexibility .
- QSAR modeling : Correlate substituent effects (e.g., bromine position) with activity using datasets from PubChem or ChEMBL .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize in vitro testing .
Q. How can contradictory biological activity data (e.g., IC50 _{50}50 variability) be resolved?
Methodological Answer:
- Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out model-specific effects .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated) causing false negatives .
- Structural analogs : Compare with derivatives (e.g., chloro vs. methoxy substitutions) to isolate SAR trends .
Q. What in vivo models are appropriate for evaluating neuropharmacological potential?
Methodological Answer:
- Rodent behavioral assays : Test anxiolytic activity in elevated plus maze or antidepressant effects in forced swim test .
- PK/PD profiling : Measure plasma half-life (target >4 hours) and brain permeability (logBB >−1) via LC-MS/MS .
- Toxicity screening : Conduct acute (14-day) and subchronic (90-day) studies for organ-specific effects .
Q. How does the hydrochloride salt form influence crystallization and formulation?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
